molecular formula C7H14NO3PS2 B1677706 Phosfolan CAS No. 947-02-4

Phosfolan

Cat. No.: B1677706
CAS No.: 947-02-4
M. Wt: 255.3 g/mol
InChI Key: ILBONRFSLATCRE-UHFFFAOYSA-N
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Description

Phosfolan, with the chemical formula C₇H₁₄NO₃PS₂ , is an organophosphate insecticide. It is primarily used in agriculture to control a variety of pests. The compound is known for its effectiveness in inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .

Biochemical Analysis

Biochemical Properties

Phosfolan’s role in biochemical reactions is not fully understood. As an organophosphate, it is known to interact with various enzymes and proteins. Organophosphates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, which may explain its effectiveness as an insecticide .

Cellular Effects

This disruption can lead to a range of effects, from minor disruptions in cellular processes to cell death .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. Organophosphates like this compound are known to inhibit the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous stimulation of neurons, which can be toxic .

Dosage Effects in Animal Models

Organophosphates are known to have toxic effects at high doses, including neurotoxicity and potential lethality .

Metabolic Pathways

Organophosphates are generally metabolized in the liver through various enzymatic reactions .

Transport and Distribution

Organophosphates are generally lipophilic and can readily cross cell membranes .

Subcellular Localization

Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosfolan is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridate with 1,3-dithiolane-2-imine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Phosfolan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Phosfolan has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of organophosphates in various chemical reactions.

    Biology: this compound is used to investigate the effects of acetylcholinesterase inhibition on insect nervous systems.

    Medicine: Research is conducted to explore potential medical applications of this compound derivatives.

    Industry: this compound is used in the development of new insecticides and pest control methods.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to effectively inhibit acetylcholinesterase. Its high potency and effectiveness in pest control make it a valuable compound in agriculture .

Properties

IUPAC Name

N-diethoxyphosphoryl-1,3-dithiolan-2-imine
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InChI

InChI=1S/C7H14NO3PS2/c1-3-10-12(9,11-4-2)8-7-13-5-6-14-7/h3-6H2,1-2H3
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InChI Key

ILBONRFSLATCRE-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(N=C1SCCS1)OCC
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Molecular Formula

C7H14NO3PS2
Record name PHOSFOLAN
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DSSTOX Substance ID

DTXSID1042285
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Molecular Weight

255.3 g/mol
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Physical Description

Phosfolan is a colorless to yellow solid. Used as an insecticide. (EPA, 1998), Colorless to yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline]
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Boiling Point

239 to 244.4 °F at 0.001 mmHg (EPA, 1998)
Record name PHOSFOLAN
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Solubility

SOL IN CYCLOHEXANONE, SOL IN WATER, ACETONE, BENZENE, ETHANOL, CYCLOHEXANE, TOLUENE; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN HEXANE, Water solubility 650,000 mg/L at 25 deg
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Vapor Pressure

0.000053 [mmHg]
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Color/Form

SOLID

CAS No.

947-02-4
Record name PHOSFOLAN
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Record name Phosfolan [BSI:ISO]
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Record name Phosphoramidic acid, N-1,3-dithiolan-2-ylidene-, diethyl ester
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Melting Point

98.6 to 113 °F (EPA, 1998), 36.5 °C
Record name PHOSFOLAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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